molecular formula C12H12Cl3N3O B13496605 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride

Cat. No.: B13496605
M. Wt: 320.6 g/mol
InChI Key: PKBBFJZVQKOLGP-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is a chemical compound with the molecular formula C12H10ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride typically involves the reaction of 3-amino-benzamide with 5-chloro-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12Cl3N3O

Molecular Weight

320.6 g/mol

IUPAC Name

3-amino-N-(5-chloropyridin-2-yl)benzamide;dihydrochloride

InChI

InChI=1S/C12H10ClN3O.2ClH/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8;;/h1-7H,14H2,(H,15,16,17);2*1H

InChI Key

PKBBFJZVQKOLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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